- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation LigandsACS Omega, 2018, 3(7), 7567-7579,
Cas no 91219-90-8 (Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole)

91219-90-8 structure
Nombre del producto:Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole
Número CAS:91219-90-8
MF:C11H15NO3
Megavatios:209.241703271866
MDL:MFCD03701547
CID:996083
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Propiedades químicas y físicas
Nombre e identificación
-
- 2-(acetoxymethyl)-4-methoxy-3,5-dimethylpyridine
- (4-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate
- (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate
- (4-methoxy-3,5-dimethyl-pyridin-2-yl)methyl acetate
- 2-acetoxymethyl-3,5-dimethyl-4-methoxypyridine
- 2-Pyridinemethanol,4-methoxy-3,5-dimethyl-,acetate (ester)
- 2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, acetate (ester) (9CI)
- 2-Acetoxymethyl-4-methoxy-3,5-dimethylpyridine
- Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole
-
- MDL: MFCD03701547
- Renchi: 1S/C11H15NO3/c1-7-5-12-10(6-15-9(3)13)8(2)11(7)14-4/h5H,6H2,1-4H3
- Clave inchi: OKIMSBLHXKXTTE-UHFFFAOYSA-N
- Sonrisas: O=C(C)OCC1C(C)=C(OC)C(C)=CN=1
Atributos calculados
- Calidad precisa: 209.10500
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 4
- Complejidad: 220
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.3
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
Propiedades experimentales
- Color / forma: solid
- Punto de fusión: 45.5-49.5 °C(lit.)
- Punto de inflamación: >230 °F
- PSA: 48.42000
- Logp: 1.77010
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM529244-5g |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |
91219-90-8 | 95% | 5g |
$606 | 2022-03-01 | |
TRC | D293975-500mg |
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole |
91219-90-8 | 500mg |
$500.00 | 2023-05-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X27405-1g |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |
91219-90-8 | 95% | 1g |
¥2063.0 | 2024-07-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M899260-5g |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |
91219-90-8 | ≥95% | 5g |
8,257.50 | 2021-05-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FN808-250mg |
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole |
91219-90-8 | 95+% | 250mg |
1593CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FN808-1g |
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole |
91219-90-8 | 95+% | 1g |
2807.0CNY | 2021-07-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233482-250mg |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |
91219-90-8 | 95% | 250mg |
¥883.00 | 2024-04-25 | |
Aaron | AR00GUAF-1g |
2-(ACETOXYMETHYL)-4-METHOXY-3,5-DIMETHYLPYRIDINE |
91219-90-8 | 95% | 1g |
$310.00 | 2025-02-11 | |
1PlusChem | 1P00GU23-250mg |
2-(ACETOXYMETHYL)-4-METHOXY-3,5-DIMETHYLPYRIDINE |
91219-90-8 | 95% | 250mg |
$96.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233482-5g |
(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate |
91219-90-8 | 95% | 5g |
¥5780.00 | 2024-04-25 |
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Acetic anhydride ; 2 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
2.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
2.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Nitric acid ; 18 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8
2.1 Reagents: Sodium ; rt → 65 °C; 18 h, 65 °C
3.1 rt → 90 °C; 1.5 h, 90 °C
3.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8
2.1 Reagents: Sodium ; rt → 65 °C; 18 h, 65 °C
3.1 rt → 90 °C; 1.5 h, 90 °C
3.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
Referencia
- Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochlorideJingxi Huagong, 2004, 21(1), 67-69,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Acetic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Referencia
- Improved preparation of 2-(halomethyl)-3,5-dimethyl-4-methoxypyridine hydrohalides, intermediates for omeprazole, Spain, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
Referencia
- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation LigandsACS Omega, 2018, 3(7), 7567-7579,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Acetic acid Solvents: Methanol , Toluene
2.1 Reagents: Acetic acid Solvents: Methanol , Toluene
Referencia
- Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methodsJournal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h, 95 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
2.1 Reagents: Acetic anhydride ; 2 h, 100 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
3.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
2.1 Reagents: Acetic anhydride ; 2 h, 100 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
3.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
Referencia
- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation LigandsACS Omega, 2018, 3(7), 7567-7579,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: tert-Butyl hypochlorite Solvents: Ethanol ; rt; 3 h, 75 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h, 95 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
3.1 Reagents: Acetic anhydride ; 2 h, 100 °C
3.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
4.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h, 95 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
3.1 Reagents: Acetic anhydride ; 2 h, 100 °C
3.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt
4.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 17 h, rt
Referencia
- Image-Guided Development of Heterocyclic Sulfoxides as Ligands for Tau Neurofibrillary Tangles: From First-in-Man to Second-Generation LigandsACS Omega, 2018, 3(7), 7567-7579,
Métodos de producción 8
Condiciones de reacción
1.1 rt → 90 °C; 1.5 h, 90 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
Referencia
- Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochlorideJingxi Huagong, 2004, 21(1), 67-69,
Métodos de producción 9
Condiciones de reacción
Referencia
- Preparation of benzimidazolylpyridinium compounds and their pharmaceutical compositions as antiulcer agents, Japan, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; 3 - 4 h, reflux
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Acetic acid Solvents: Methanol , Toluene
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Acetic acid Solvents: Methanol , Toluene
Referencia
- Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methodsJournal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112,
Métodos de producción 11
Condiciones de reacción
Referencia
- Identification of two main urinary metabolites of [14C]omeprazole in humansDrug Metabolism and Disposition, 1989, 17(1), 69-76,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Sodium hydroxide
2.1 Reagents: Acetic acid Solvents: Methanol , Toluene
2.1 Reagents: Acetic acid Solvents: Methanol , Toluene
Referencia
- Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediatesAsian Journal of Chemistry, 2013, 25(14), 7959-7966,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Methanol , Toluene
Referencia
- Simple, convergent synthesis of the piperazine-linked pyridine derivatives: Microwave, sonication and conventional methodsJournal of Pharmacy Research (Gurgaon, 2013, 7(1), 107-112,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ; 3 - 4 h, reflux
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Acetic acid Solvents: Methanol , Toluene
2.1 Reagents: Sodium hydroxide
3.1 Reagents: Acetic acid Solvents: Methanol , Toluene
Referencia
- Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediatesAsian Journal of Chemistry, 2013, 25(14), 7959-7966,
Métodos de producción 15
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Methanol , Toluene
Referencia
- Diversified synthesis of novel quinoline and dibenzothiazepine derivatives using known active intermediatesAsian Journal of Chemistry, 2013, 25(14), 7959-7966,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Sodium ; rt → 65 °C; 18 h, 65 °C
2.1 rt → 90 °C; 1.5 h, 90 °C
2.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
2.1 rt → 90 °C; 1.5 h, 90 °C
2.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
Referencia
- Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochlorideJingxi Huagong, 2004, 21(1), 67-69,
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Raw materials
- 4-chloro-2,3,5-trimethyl-1λ?-pyridin-1-one
- (4-methoxy-3,5-dimethylpyridin-2-yl)methanol
- 2,3,5-Trimethyl-4-nitro-1-oxidopyridin-1-ium
- 2,3,5-Trimethylpyridine N-Oxide
- N-Oxide-2,3,5-trimethyl-4-methoxypyridine
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Preparation Products
Des-ethylsulfinyl-methoxybenzoimidazole 2-Acetyloxy Esomeprazole Literatura relevante
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:91219-90-8)2-(ACETOXYMETHYL)-4-METHOXY-3,5-DIMETHYLPYRIDINE

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe